Citral dimethyl acetal

Vue d'ensemble

Description

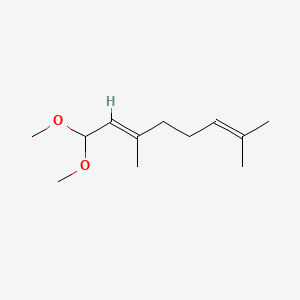

Citral dimethyl acetal, also known as 3,7-dimethyl-2,6-octadienal dimethyl acetal, is an organic compound with the molecular formula C12H22O2. It is a derivative of citral, a key component in the essential oils of various citrus fruits. This compound is commonly used in the flavor and fragrance industry due to its pleasant lemon-like aroma.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Citral dimethyl acetal is typically synthesized through the acetalization of citral with methanol. The reaction involves the formation of a hemiacetal intermediate, which subsequently reacts with another molecule of methanol to form the acetal. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of citral and methanol to a reactor containing the acid catalyst. The reaction mixture is then distilled to separate the desired product from unreacted starting materials and by-products.

Analyse Des Réactions Chimiques

Types of Reactions: Citral dimethyl acetal undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid catalyst, this compound can be hydrolyzed back to citral and methanol.

Oxidation: this compound can be oxidized to form this compound oxide using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield the corresponding alcohol, this compound alcohol, using reducing agents like sodium borohydride.

Common Reagents and Conditions:

Hydrolysis: Acid catalysts (e.g., sulfuric acid), water, reflux conditions.

Oxidation: Potassium permanganate, chromium trioxide, mild heating.

Reduction: Sodium borohydride, methanol, room temperature.

Major Products Formed:

Hydrolysis: Citral and methanol.

Oxidation: this compound oxide.

Reduction: this compound alcohol.

Applications De Recherche Scientifique

Citral dimethyl acetal has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Studied for its potential use in pharmaceuticals due to its bioactive properties.

Industry: Widely used in the flavor and fragrance industry to impart a lemon-like aroma to various products, including perfumes, soaps, and food items.

Mécanisme D'action

The mechanism of action of citral dimethyl acetal involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects by interacting with cell membranes and disrupting microbial cell walls, leading to cell lysis. Additionally, its antioxidant properties may contribute to its bioactivity by scavenging free radicals and reducing oxidative stress.

Comparaison Avec Des Composés Similaires

Citral dimethyl acetal can be compared with other similar compounds, such as:

Geranial dimethyl acetal: Another acetal derivative of citral, differing in the geometric isomerism of the double bonds.

Neral dimethyl acetal: Similar to geranial dimethyl acetal but with a different geometric configuration.

Citronellal dimethyl acetal: A related compound with a similar structure but derived from citronellal instead of citral.

Uniqueness: this compound is unique due to its specific combination of a pleasant lemon-like aroma and its versatile chemical reactivity, making it valuable in both the flavor and fragrance industry and scientific research.

Activité Biologique

Citral dimethyl acetal (CDA), a derivative of citral, has garnered attention for its diverse biological activities. This article explores the compound's antimicrobial, antioxidant, anti-inflammatory, and other relevant biological properties, supported by various studies and case analyses.

Overview of this compound

This compound is synthesized through the reaction of citral with methanol, resulting in a compound that retains some properties of its precursor while exhibiting unique characteristics. This compound is recognized for its potential applications in food preservation and pharmaceuticals due to its favorable safety profile and biological efficacy.

Antimicrobial Activity

CDA demonstrates significant antimicrobial properties against a variety of pathogens. Studies have shown that it effectively inhibits both Gram-positive and Gram-negative bacteria, fungi, and certain parasites.

- Cell Membrane Disruption : CDA disrupts the integrity of microbial cell membranes, leading to increased permeability and eventual cell death.

- Inhibition of Biofilm Formation : It reduces biofilm formation in bacteria such as Vibrio parahaemolyticus, which is crucial for pathogenicity in foodborne infections .

- Quorum Sensing Interference : CDA inhibits quorum sensing mechanisms in bacteria, which are essential for regulating virulence factors.

Minimum Inhibitory Concentrations (MIC)

The following table summarizes the MIC values of CDA against various pathogens:

| Pathogen | MIC (mg/mL) |

|---|---|

| Cronobacter sakazakii | 0.27 - 0.54 |

| Vibrio parahaemolyticus | 0.125 |

| Salmonella Typhimurium | 3.1 |

These results indicate that CDA is particularly potent against Vibrio parahaemolyticus, suggesting its potential use in food safety applications .

Antioxidant Properties

CDA exhibits antioxidant activity, which is attributed to its ability to stabilize free radicals. This property is essential in mitigating oxidative stress-related damage in biological systems . The compound's antioxidant capacity can be leveraged in food preservation to enhance shelf life by preventing lipid peroxidation.

Anti-inflammatory Effects

Research indicates that CDA possesses anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases. Its ability to modulate inflammatory pathways can contribute to reducing chronic inflammation and associated conditions .

Study on Antimicrobial Efficacy

In a study conducted by Shi et al., the antimicrobial effect of CDA was evaluated against Cronobacter sakazakii. The researchers observed that CDA significantly prolonged the lag phase and reduced the growth rate of the bacteria compared to controls. The study highlighted that CDA's action led to decreased intracellular ATP concentrations and altered membrane potentials, confirming its antimicrobial efficacy .

Application in Food Safety

CDA has been tested for its effectiveness in reducing microbial loads in food matrices. Its incorporation into food products has shown promise in extending shelf life while maintaining safety standards by inhibiting pathogenic microorganisms .

Propriétés

Numéro CAS |

7549-37-3 |

|---|---|

Formule moléculaire |

C12H22O2 |

Poids moléculaire |

198.30 g/mol |

Nom IUPAC |

(2Z)-1,1-dimethoxy-3,7-dimethylocta-2,6-diene |

InChI |

InChI=1S/C12H22O2/c1-10(2)7-6-8-11(3)9-12(13-4)14-5/h7,9,12H,6,8H2,1-5H3/b11-9- |

Clé InChI |

ZSKAJFSSXURRGL-LUAWRHEFSA-N |

SMILES |

CC(=CCCC(=CC(OC)OC)C)C |

SMILES isomérique |

CC(=CCC/C(=C\C(OC)OC)/C)C |

SMILES canonique |

CC(=CCCC(=CC(OC)OC)C)C |

Point d'ébullition |

105.00 to 106.00 °C. @ 10.00 mm Hg |

Densité |

0.881-0.893 |

Key on ui other cas no. |

75128-98-2 7549-37-3 |

Description physique |

colourless to yellowish liquid with a mild, fresh, citrus, herbaceous odou |

Solubilité |

insoluble in water; soluble in organic solvents, oils miscible at room temperature (in ethanol) |

Synonymes |

citral dimethyl acetal |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Citral dimethyl acetal (CDA) and how does it impact tumor cells?

A1: CDA specifically targets the nuclear activity of γ-tubulin. [] It interacts with the GTPase domain of γ-tubulin at the cysteine 13 residue, preventing GTP binding. [] This interaction disrupts the nuclear functions of γ-tubulin, particularly in cells with a deregulated retinoblastoma (RB1) pathway, leading to increased E2F activity and ultimately inducing cell death. []

Q2: Are there any studies demonstrating the efficacy of CDA in vivo?

A2: Yes, CDA has shown promising antitumorigenic activity in vivo. In a mouse xenograft model using tumors with defects in the RB1 signaling pathway, CDA treatment effectively inhibited tumor growth. []

Q3: Besides its antitumor activity, does CDA exhibit any other biological effects?

A3: Research indicates that CDA, along with Lemongrass essential oil (LEO) and other citral derivatives, can modulate adipogenic gene expression. [] In 3T3-L1 cells, CDA significantly inhibited the expression of genes involved in lipid metabolism, including sterol regulatory element-binding protein 2 (SREBP2), cluster of differentiation 36 (CD36), fatty acid-binding protein 4 (FABP4), and perilipin. [] This suggests that CDA may play a role in regulating adipocyte metabolism. []

Q4: What is the chemical structure of this compound and are there any spectroscopic data available?

A4: this compound is a derivative of Citral. While the provided abstracts don't contain the molecular formula or weight of CDA, they mention the analysis of a similar compound, Citral, using IR and GC. [] These techniques are commonly employed for structural characterization and purity determination of organic compounds.

Q5: Are there any known alternatives or substitutes for CDA in terms of its antitumor activity?

A5: The research highlights CDA as a potential alternative to traditional tubulin inhibitors. [] While the provided abstracts do not directly compare CDA to specific alternatives, they emphasize its unique mechanism of action and specificity towards nuclear γ-tubulin, potentially leading to fewer side effects compared to conventional chemotherapy. [] Further research is needed to fully explore alternative compounds with similar mechanisms of action.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.